molecular formula C23H29N5O2 B3010344 3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole CAS No. 2310123-96-5

3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole

Cat. No.: B3010344
CAS No.: 2310123-96-5
M. Wt: 407.518
InChI Key: XWTXXZDSBZVGDO-UHFFFAOYSA-N
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Description

3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a piperidine ring, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridazine Ring: The synthesis begins with the preparation of the 6-tert-butylpyridazine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This can be done through nucleophilic substitution reactions, where the pyridazine intermediate reacts with a piperidine derivative.

    Formation of the Indazole Moiety: The final step involves the construction of the indazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders and cancer.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It is employed in the development of chemical probes for investigating biological processes and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases, thereby modulating cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-tert-butylpyridazin-3-yl)piperidine-1-carboxylate
  • 1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylate
  • 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid

Uniqueness

3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for drug discovery and development, as well as for studying complex biological systems.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-23(2,3)19-9-10-20(25-24-19)30-15-16-11-13-28(14-12-16)22(29)21-17-7-5-6-8-18(17)27(4)26-21/h5-10,16H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTXXZDSBZVGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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